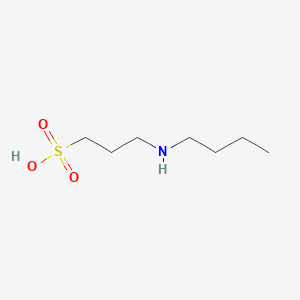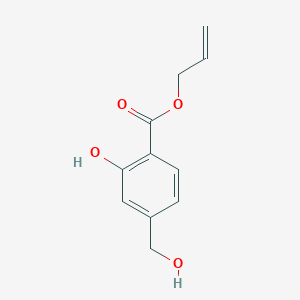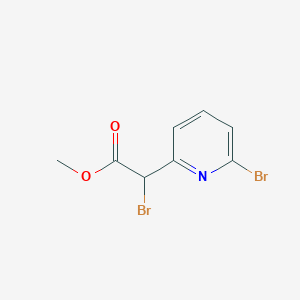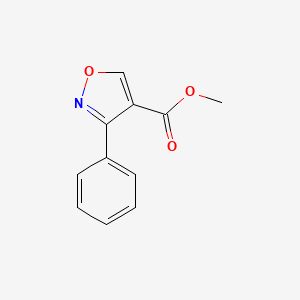
Methyl 3-phenylisoxazole-4-carboxylate
概述
描述
Methyl 3-phenylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-4-isoxazolecarboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .
Industrial Production Methods
Industrial production methods for methyl 3-phenyl-4-isoxazolecarboxylate often utilize scalable and efficient synthetic routes. These methods may involve the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
化学反应分析
Types of Reactions
Methyl 3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
Methyl 3-phenylisoxazole-4-carboxylate has a wide range of scientific research applications:
作用机制
The mechanism of action of methyl 3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Some compounds similar to methyl 3-phenyl-4-isoxazolecarboxylate include:
- Methyl 3-(4-methylphenyl)-5-isoxazolecarboxylate
- Ethyl 3,5-dimethyl-4-isoxazolecarboxylate
- Methyl 5-(1-methyl-1H-pyrrol-2-yl)-3-isoxazolecarboxylate
Uniqueness
Methyl 3-phenylisoxazole-4-carboxylate is unique due to its specific structural features and the resulting chemical and biological properties.
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
methyl 3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
OZBXRLIQRLBLFK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CON=C1C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
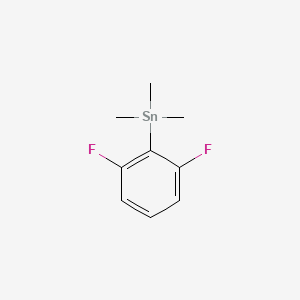
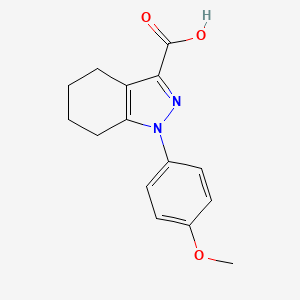
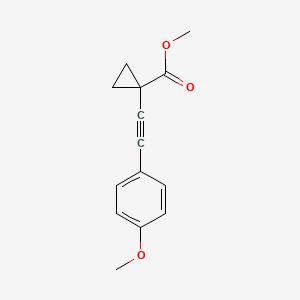
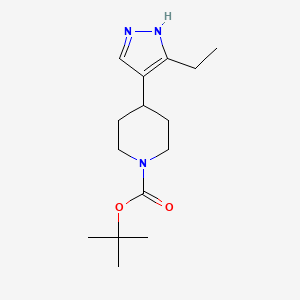
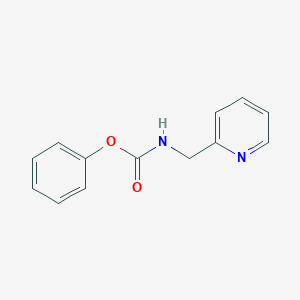
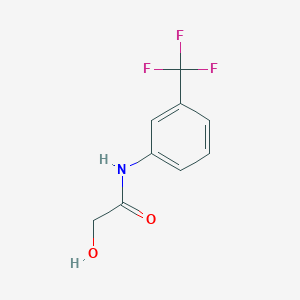
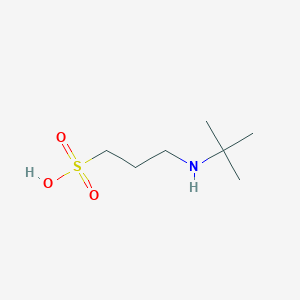
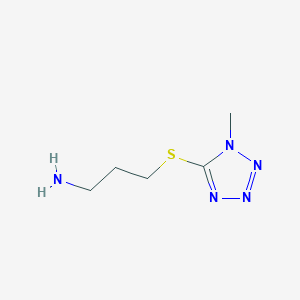
![4-(Benzo[b]thiophen-7-yl)isoquinoline](/img/structure/B8566317.png)
![N-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B8566325.png)
![N-[2-(5-bromopyridin-2-yl)ethyl]acetamide](/img/structure/B8566327.png)
